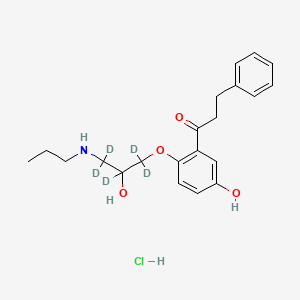

![molecular formula C37H39IO9 B1139408 (13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate CAS No. 335151-55-8](/img/structure/B1139408.png)

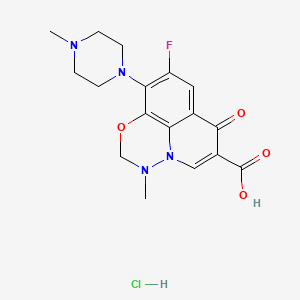

(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6’-Iodoresiniferatoxin is a semi-synthetic compound derived from resiniferatoxin. It is known for its high affinity and partial agonistic activity towards the Transient Receptor Potential Vanilloid 1 receptor. This compound is primarily used in scientific research to study pain pathways and thermoregulation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6’-Iodoresiniferatoxin is synthesized from resiniferatoxin through an electrophilic aromatic substitution reaction. The iodination occurs at the 5-position of the aromatic ring, converting resiniferatoxin into 6’-Iodoresiniferatoxin .

Industrial Production Methods: The industrial production of 6’-Iodoresiniferatoxin involves the same electrophilic aromatic substitution process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, typically involving the use of solvents like dimethyl sulfoxide and ethanol .

Análisis De Reacciones Químicas

Types of Reactions: 6’-Iodoresiniferatoxin primarily undergoes substitution reactions. The iodination process itself is a form of electrophilic aromatic substitution.

Common Reagents and Conditions:

Reagents: Iodine, solvents like dimethyl sulfoxide and ethanol.

Major Products: The major product of the iodination reaction is 6’-Iodoresiniferatoxin itself. Further reactions can lead to deiodination, converting it back to resiniferatoxin .

Aplicaciones Científicas De Investigación

6’-Iodoresiniferatoxin is widely used in scientific research due to its unique properties:

Chemistry: It serves as a model compound for studying electrophilic aromatic substitution reactions.

Biology: It is used to investigate the role of the Transient Receptor Potential Vanilloid 1 receptor in pain and thermoregulation.

Medicine: Research on 6’-Iodoresiniferatoxin contributes to the development of new analgesics and anti-inflammatory drugs.

Industry: It is used in the development of new chemical sensors and analytical techniques

Mecanismo De Acción

6’-Iodoresiniferatoxin exerts its effects by binding to the Transient Receptor Potential Vanilloid 1 receptor. This binding blocks the channel pore, preventing the influx of calcium ions. This action inhibits the receptor’s ability to transmit pain signals and regulate temperature. Recent studies have also shown that at higher concentrations, 6’-Iodoresiniferatoxin can exhibit partial agonistic effects, increasing intracellular calcium levels .

Comparación Con Compuestos Similares

Resiniferatoxin: The parent compound from which 6’-Iodoresiniferatoxin is derived. It is a potent agonist of the Transient Receptor Potential Vanilloid 1 receptor.

Capsaicin: Another well-known agonist of the Transient Receptor Potential Vanilloid 1 receptor, commonly found in chili peppers.

Dihydrocapsaicin: A derivative of capsaicin with similar properties.

Uniqueness: 6’-Iodoresiniferatoxin is unique due to its partial agonistic activity and high affinity for the Transient Receptor Potential Vanilloid 1 receptor. Unlike resiniferatoxin, which is a full agonist, 6’-Iodoresiniferatoxin can act as both an antagonist and a partial agonist, depending on the concentration .

Propiedades

IUPAC Name |

(13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-24(17-34(42)30(37)11-21(3)32(34)41)19-44-31(40)14-25-13-29(43-5)28(39)15-27(25)38/h6-13,15,22,26,30,33,39,42H,1,14,16-19H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITCVPTZKLXSKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H39IO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

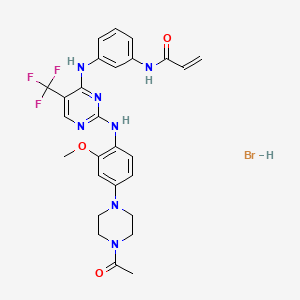

![4-[(4R)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B1139346.png)